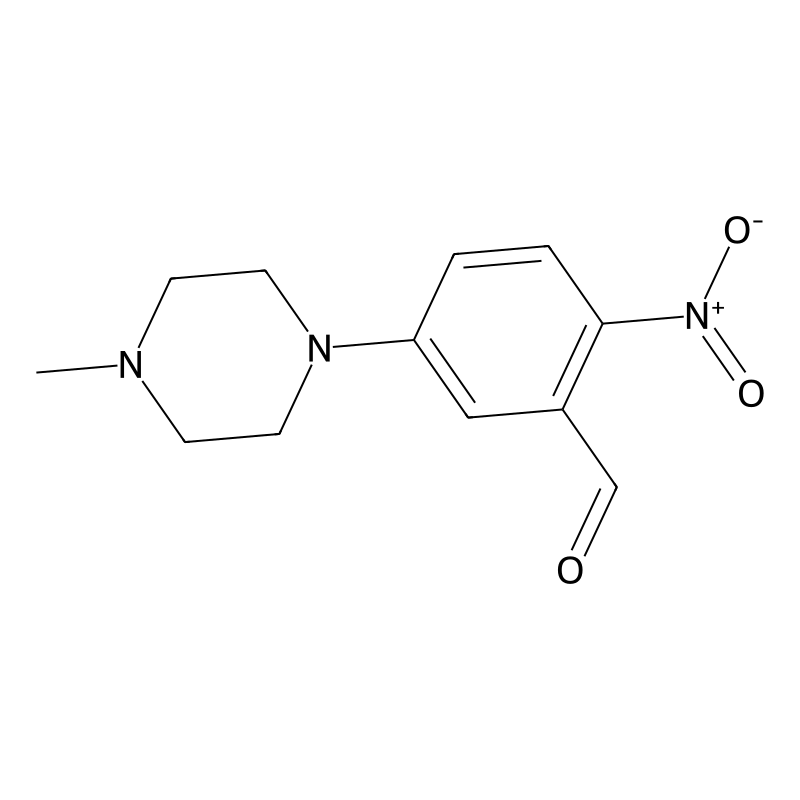

5-(4-Methylpiperazin-1-yl)-2-nitrobenzaldehyde

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

5-(4-Methylpiperazin-1-yl)-2-nitrobenzaldehyde is a chemical compound with the molecular formula C₁₂H₁₅N₃O₃ and a molecular weight of 249.27 g/mol. It features a nitro group (-NO₂) attached to a benzaldehyde moiety, which is further substituted with a 4-methylpiperazine group. This compound is categorized under nitrobenzaldehydes and is notable for its potential applications in medicinal chemistry.

- Nucleophilic Addition: The carbonyl group can undergo nucleophilic addition reactions, where nucleophiles attack the carbon atom of the aldehyde.

- Reduction Reactions: The nitro group can be reduced to amine derivatives using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

- Condensation Reactions: It can react with amines to form imines or Schiff bases, which are significant in organic synthesis.

These reactions highlight its versatility as a synthetic intermediate in organic chemistry

Research indicates that compounds containing piperazine moieties often exhibit significant biological activities, including: The synthesis of 5-(4-Methylpiperazin-1-yl)-2-nitrobenzaldehyde generally involves the following steps: This method allows for the efficient production of the compound while maintaining high purity levels . 5-(4-Methylpiperazin-1-yl)-2-nitrobenzaldehyde has several potential applications: Interaction studies involving 5-(4-Methylpiperazin-1-yl)-2-nitrobenzaldehyde focus on its binding affinity with biological targets. Preliminary studies suggest that it may interact with specific enzymes or receptors, influencing cellular pathways relevant to disease mechanisms. Molecular docking studies can provide insights into these interactions, aiding in the design of more effective derivatives

Several compounds share structural similarities with 5-(4-Methylpiperazin-1-yl)-2-nitrobenzaldehyde. Here are some notable examples: These compounds share similar functional groups and structural features but may differ in their biological activities and chemical properties. The unique combination of the piperazine moiety and nitrobenzaldehyde structure in 5-(4-Methylpiperazin-1-yl)-2-nitrobenzaldehyde contributes to its distinct reactivity and potential therapeutic applications . 5-(4-Methylpiperazin-1-yl)-2-nitrobenzaldehyde (C₁₂H₁₅N₃O₃) is a nitroaromatic compound featuring a benzaldehyde core substituted at the 2-position with a nitro group (-NO₂) and at the 5-position with a 4-methylpiperazine moiety. With a molecular weight of 249.27 g/mol, it occupies a niche in medicinal chemistry due to its dual functional groups, which enable participation in condensation, nucleophilic substitution, and metal-catalyzed coupling reactions. Its piperazine component, a common pharmacophore in drug design, suggests potential interactions with biological targets such as enzymes and receptors. The IUPAC name 5-(4-Methylpiperazin-1-yl)-2-nitrobenzaldehyde precisely describes its structure: The SMILES notation While the exact discovery timeline remains undocumented, the compound’s CAS registry number (904895-82-5) indicates its emergence in the early 21st century, coinciding with increased interest in piperazine derivatives for drug discovery. Its development likely arose from efforts to modify benzaldehyde scaffolds for enhanced bioactivity and synthetic utility. This report aims to: Nucleophilic aromatic substitution (SNAr) represents the primary synthetic strategy for the preparation of 5-(4-Methylpiperazin-1-yl)-2-nitrobenzaldehyde. This mechanism proceeds through an addition-elimination pathway where the methylpiperazine nucleophile attacks the electron-deficient aromatic ring activated by the nitro group [1] [2]. The SNAr mechanism involves formation of a negatively charged intermediate known as a Meisenheimer complex [2]. In this specific case, the 4-methylpiperazine acts as the nucleophile, while the halide serves as the leaving group. The electron-withdrawing nitro group positioned meta to the reaction center provides crucial activation by stabilizing the negative charge developed during the transition state [1] [3]. The reaction proceeds optimally when electron-withdrawing groups such as nitro substituents are positioned ortho or para to the halide leaving group [2]. For 5-(4-Methylpiperazin-1-yl)-2-nitrobenzaldehyde synthesis, the nitro group at the 2-position provides adequate activation for nucleophilic displacement at the 5-position [4]. The most commonly reported synthetic route employs 2-fluoro-5-nitrobenzaldehyde as the starting material [5] [6]. This substrate represents an ideal electrophile due to the superior leaving group ability of fluoride compared to other halides and the activating effect of both the nitro group and the aldehyde functionality [6]. A representative protocol involves treating 2-fluoro-5-nitrobenzaldehyde (1 equivalent, 5.91 mmol) with 1-methylpiperazine (1 equivalent, 5.91 mmol) in the presence of potassium carbonate (1.5 equivalents, 8.87 mmol) as base in dimethylformamide as solvent [5]. The reaction mixture is heated to 50°C and maintained overnight under an inert atmosphere [5]. Following completion, the reaction mixture is cooled, poured into water, and the solid product is collected by filtration and dried to afford the title compound in 95% yield [5]. Alternative synthetic approaches involve different halogenated precursors and reaction conditions. One methodology employs 2-chloro-5-nitrobenzaldehyde or 2-bromo-5-nitrobenzaldehyde as electrophiles [7] [8]. These substrates require more forcing conditions due to the decreased leaving group ability of chloride and bromide compared to fluoride [3]. A convergent three-component approach has been developed utilizing 5-nitro-activated 2-halobenzaldehydes with secondary cycloamines and active methylidene compounds [7] [8]. This methodology proceeds through a parallel Knoevenagel-nucleophilic aromatic substitution cascade under mild conditions, achieving yields of 52-88% [7]. Palladium-catalyzed cross-coupling reactions represent emerging methodologies for the construction of aryl-nitrogen bonds [9] [10]. These approaches utilize organometallic reagents such as organoboron compounds in Suzuki-Miyaura couplings or employ Buchwald-Hartwig amination protocols [10]. However, these methods are less commonly applied to nitrobenzaldehyde substrates due to potential complications arising from the electron-withdrawing nitro group [9]. Solvent selection plays a critical role in nucleophilic aromatic substitution reactions involving piperazine derivatives [11] [12]. Polar aprotic solvents are strongly preferred due to their ability to solvate cations while leaving anions relatively unsolvated, thereby enhancing nucleophilicity [11]. Dimethylformamide emerges as the optimal solvent choice for these transformations [5] [12]. DMF exhibits excellent solvating properties for both organic substrates and inorganic bases while maintaining chemical stability under the reaction conditions [12]. The high dielectric constant of DMF (36.7) facilitates charge separation in the transition state, accelerating the nucleophilic substitution process [11]. Alternative solvents include dimethyl sulfoxide, which demonstrates even higher reactivity enhancement but may present handling and purification challenges [11]. Ethanol and other protic solvents are generally avoided as they can compete with the piperazine nucleophile and lead to side reactions [3] [14]. Temperature optimization represents a delicate balance between reaction rate and selectivity [11]. The reaction follows the Arrhenius equation, where increased temperature accelerates the reaction rate but may also promote undesired side reactions [11]. For the synthesis of 5-(4-Methylpiperazin-1-yl)-2-nitrobenzaldehyde, temperatures in the range of 50-100°C are typically employed [5] [7]. Lower temperatures (50°C) provide excellent selectivity and yields but require extended reaction times [5]. Higher temperatures (100°C) accelerate the reaction but may lead to decomposition of the aldehyde functionality or formation of multiple substitution products [7]. Reaction times vary from several hours to overnight depending on the specific conditions employed [5] [7]. The use of microwave heating has been explored to reduce reaction times while maintaining good yields and selectivity [15]. Atmospheric pressure conditions are generally sufficient for these transformations [5] [7]. Elevated pressure is not required and may complicate the reaction setup without providing significant benefits. Base selection is crucial for successful nucleophilic aromatic substitution reactions [3] [16]. The base serves multiple functions: deprotonation of the piperazine nucleophile to enhance its nucleophilicity, neutralization of hydrogen halide byproducts, and potential stabilization of intermediates [16]. Potassium carbonate emerges as the optimal base choice for these transformations [5] . K₂CO₃ provides adequate basicity to deprotonate the piperazine nitrogen while being mild enough to avoid decomposition of sensitive functional groups [3]. The heterogeneous nature of K₂CO₃ also facilitates product isolation and purification [3]. Alternative bases include sodium tert-butoxide and cesium carbonate [7] [3]. While these bases may provide enhanced reactivity, they can also lead to increased side reaction formation and more complex workup procedures [3]. Metal catalysts are generally not required for simple nucleophilic aromatic substitution reactions involving activated substrates like 2-fluoro-5-nitrobenzaldehyde [5]. However, palladium catalysts may be employed for more challenging substrates or when alternative mechanistic pathways are desired [17] [9]. Column chromatography represents the primary purification method for 5-(4-Methylpiperazin-1-yl)-2-nitrobenzaldehyde and related compounds [18] [19] [20]. Silica gel serves as the preferred stationary phase due to its excellent resolving power for aromatic compounds containing both electron-donating and electron-withdrawing substituents [20]. The elution profile typically employs a gradient system starting with non-polar solvents and progressing to more polar mixtures [20]. For nitrobenzaldehyde derivatives, effective separations are achieved using hexane/ethyl acetate gradients, beginning with 100% hexane and progressing to 50:50 hexane:ethyl acetate [20]. High-performance liquid chromatography provides superior resolution for analytical and preparative applications [18] [21]. Reverse-phase HPLC using C18 columns with acetonitrile/water mobile phases enables excellent separation of nitrobenzaldehyde isomers and related impurities [18] [21]. A representative HPLC method employs a linear gradient from 10% to 90% acetonitrile in water over 30 minutes [21]. Recrystallization provides an effective and economical purification method for crystalline compounds [22] [23]. For 5-(4-Methylpiperazin-1-yl)-2-nitrobenzaldehyde, careful solvent selection is essential to achieve optimal purity and yield [22]. The compound demonstrates favorable crystallization characteristics due to its rigid aromatic structure and hydrogen bonding capabilities through the piperazine nitrogen atoms [22]. Common recrystallization solvents include ethanol, methanol, and ethyl acetate, either alone or in binary mixtures [7] [22]. A representative recrystallization procedure involves dissolving the crude product in hot ethanol, followed by slow cooling to room temperature and subsequent refrigeration [7] [23]. The crystallization process can be enhanced by seeding with a small crystal of pure material to promote nucleation [24]. Temperature control during crystallization is crucial for optimizing crystal size and purity [23] [24]. Slow cooling rates favor larger crystal formation and improved purity through better exclusion of impurities from the crystal lattice [24] [25]. Rapid cooling typically produces smaller crystals with potentially higher impurity incorporation [25]. Yield optimization in the synthesis of 5-(4-Methylpiperazin-1-yl)-2-nitrobenzaldehyde requires systematic evaluation of reaction parameters and purification protocols [26] [27]. Key strategies include reaction condition optimization, workup procedure refinement, and crystallization enhancement [28]. Reaction optimization focuses on maximizing conversion while minimizing side product formation [26]. Critical parameters include stoichiometry optimization, particularly the ratio of nucleophile to electrophile, base equivalents, and reaction time [5] [26]. Excess nucleophile (1.1-1.2 equivalents) often improves conversion but may complicate purification . Workup procedures significantly impact overall yield [27] [29]. Minimizing transfer losses during filtration, extraction, and concentration steps is essential [27]. The use of continuous processing methods can reduce material losses and improve overall efficiency [29]. Crystallization optimization employs techniques such as controlled cooling rates, seeding, and anti-solvent addition to maximize recovery of pure product [28] [25]. Multiple recrystallizations may be employed to achieve higher purity at the expense of yield [30] [25]. Advanced techniques such as process analytical technology enable real-time monitoring and dynamic optimization of reaction and crystallization parameters [28] [29]. These approaches can lead to significant improvements in both yield and product quality while reducing development time and resource consumption [29].

Compound Name CAS Number Similarity Index 5-Nitro-2-(4-phenylpiperazin-1-yl)benzaldehyde 871807-34-0 0.95 5-(4-Benzylpiperazin-1-yl)-2-nitrobenzaldehyde 1707581-08-5 0.93 4-(4-Benzylpiperazin-1-yl)-2-nitrobenzaldehyde 1707580-96-8 0.90 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine 16154-61-3 0.89 2-Nitro-5-(piperazin-1-yl)benzoic acid 183622-35-7 0.89 Chemical Structure and Nomenclature

O=CC1=CC(N2CCN(C)CC2)=CC=C1[N+]([O-])=O encodes this arrangement, while its InChIKey MNVUYQMGLWLWAJ-UHFFFAOYSA-N provides a unique identifier for database searches. Historical Context and Discovery

Research Objectives

Nucleophilic Aromatic Substitution Approaches

Synthesis from 2-Fluoro-5-nitrobenzaldehyde

Starting Material Nucleophile Base Solvent Temperature Time Yield 2-Fluoro-5-nitrobenzaldehyde 1-Methylpiperazine K₂CO₃ DMF 50°C Overnight 95% [5] Alternative Synthetic Pathways

Reaction Conditions

Solvent Effects

Solvent Dielectric Constant Relative Reaction Rate Methanol 32.6 1 DMF 36.7 100 [11] DMSO 46.7 1000 [11] Temperature and Pressure Considerations

Catalyst Requirements

Base Equivalent Used Advantages Disadvantages K₂CO₃ 1.5-2.0 Mild, selective, easy workup [5] Slower reaction rates NaOtBu 1.0-1.5 Higher reactivity [7] Potential side reactions Cs₂CO₃ 1.0-1.5 Enhanced solubility [3] Higher cost Purification Techniques

Chromatographic Methods

Chromatographic Method Stationary Phase Mobile Phase Advantages Flash Column Silica Gel Hexane/EtOAc High throughput, cost-effective [20] HPLC C18 MeCN/H₂O High resolution, quantitative [18] Preparative HPLC C18 MeCN/H₂O/H₃PO₄ Scalable purification [18] Recrystallization Procedures

Recrystallization Solvent Temperature Range Cooling Rate Expected Yield Ethanol 78°C → 0°C 1°C/min 70-85% [7] Methanol 65°C → 0°C 0.5°C/min 75-90% EtOAc/Hexane 77°C → 0°C 2°C/min 65-80% Yield Optimization Strategies

Optimization Strategy Target Parameter Expected Improvement Stoichiometry Optimization Conversion 5-15% yield increase [26] Workup Refinement Material Recovery 10-20% yield increase [27] Crystallization Enhancement Purity/Recovery 15-25% combined improvement [28]

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Dates

Explore Compound Types